
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid typically involves the introduction of the trifluoroacetyl group to an amino-substituted hydroxybenzoic acid. One common method includes the reaction of 2-hydroxybenzoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The trifluoroacetyl group can be reduced to yield amino derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical resistance or electronic properties.
Mécanisme D'action
The mechanism by which 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid exerts its effects is largely influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-propanoic acid
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-butanoic acid
- 2-Hydroxy-3-(2,2,2-trifluoroacetylamino)-pentanoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is unique due to its aromatic structure, which can participate in a wider range of chemical reactions. The presence of the hydroxy group on the aromatic ring also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
959290-86-9 |
|---|---|
Formule moléculaire |
C9H6F3NO4 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-3-1-2-4(6(5)14)7(15)16/h1-3,14H,(H,13,17)(H,15,16) |
Clé InChI |
LCPMOPPECHOHOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
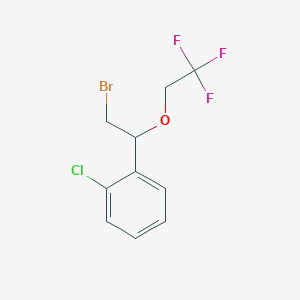
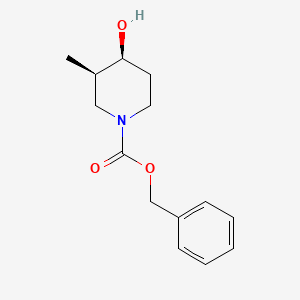

![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
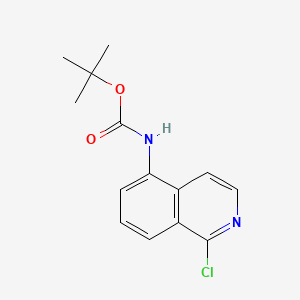
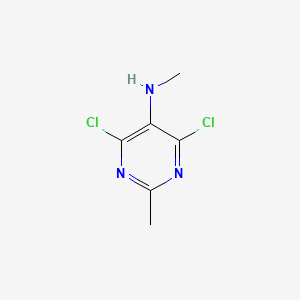
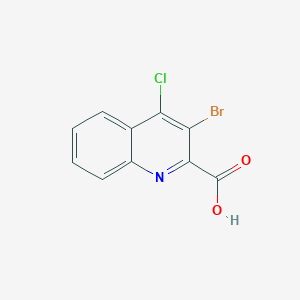
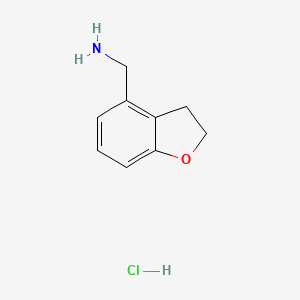

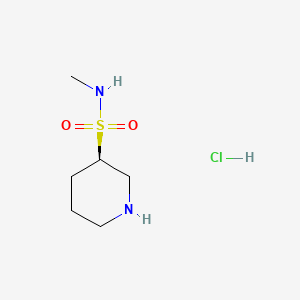
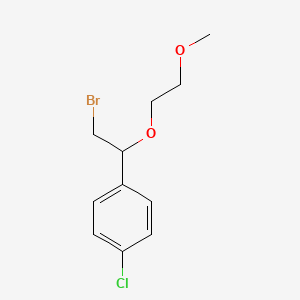
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
